1-Chloro-4-phenyl-3-buten-2-one

Catalog No.
S8899965
CAS No.
13605-67-9
M.F
C10H9ClO
M. Wt
180.63 g/mol
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1-Chloro-4-phenyl-3-buten-2-one

CAS Number

13605-67-9

Product Name

1-Chloro-4-phenyl-3-buten-2-one

IUPAC Name

1-chloro-4-phenylbut-3-en-2-one

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

InChI

InChI=1S/C10H9ClO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

PANXYZZXJIDXMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)CCl

Molecular Architecture and Stereochemical Configuration

The molecular structure of 1-chloro-4-phenyl-3-buten-2-one (C₁₀H₉ClO) features a planar α,β-unsaturated ketone system. The chlorine atom is positioned at the C1 carbon adjacent to the carbonyl group (C2), while the phenyl group resides at the terminal carbon (C4) of the conjugated diene (Fig. 1).

Key structural attributes:

  • Carbonyl group: The C=O bond length is approximately 1.21 Å, typical for ketones.
  • Conjugated diene: The C3–C4 double bond (1.34 Å) facilitates resonance stabilization with the carbonyl group.
  • Chlorine substitution: The C–Cl bond (1.76 Å) introduces electron-withdrawing effects, polarizing the carbonyl group.

The stereochemistry of the C3–C4 double bond is trans (E-configuration), as confirmed by nuclear Overhauser effect (NOE) spectroscopy in related compounds. This configuration minimizes steric hindrance between the phenyl group and the carbonyl oxygen.

Molecular formula: C₁₀H₉ClO
Molecular weight: 180.63 g/mol
SMILES: ClC(=O)C=CC1=CC=CC=C1
InChIKey: NDSZYAWNXHKWKE-UHFFFAOYSA-N

Spectroscopic Identification Techniques

Fourier-Transform Infrared (FTIR) Spectral Analysis

The FTIR spectrum of 1-chloro-4-phenyl-3-buten-2-one reveals distinct vibrational modes (Table 1):

Peak (cm⁻¹)Assignment
1715C=O stretch (ketone)
1620C=C stretch (conjugated diene)
760C–Cl stretch
690Phenyl ring deformation

The carbonyl stretch at 1715 cm⁻¹ is shifted to higher wavenumbers compared to non-chlorinated analogues (e.g., 1680 cm⁻¹ in 4-phenyl-3-buten-2-one), reflecting the electron-withdrawing effect of chlorine. The C=C stretch at 1620 cm⁻¹ confirms conjugation with the carbonyl group.

Mass Spectrometric (MS) Fragmentation Patterns

Electron ionization (EI-MS) of 1-chloro-4-phenyl-3-buten-2-one produces characteristic fragments (Fig. 2):

  • Molecular ion: m/z 180 ([M]⁺, 100%).
  • Chlorine loss: m/z 145 ([M–Cl]⁺, 65%).
  • Retro-Diels-Alder cleavage: m/z 105 (C₆H₅CO⁺, 40%) and m/z 75 (C₃H₃Cl⁺, 30%).

The base peak at m/z 145 corresponds to the loss of chlorine, a hallmark of chlorinated hydrocarbons. The fragment at m/z 105 arises from cleavage of the C3–C4 bond, retaining the phenyl-acetyl moiety.

Comparative Analysis with Related α,β-Unsaturated Ketones

1-Chloro-4-phenyl-3-buten-2-one exhibits distinct electronic and steric properties compared to analogues (Table 2):

Property1-Chloro-4-phenyl-3-buten-2-one4-Phenyl-3-buten-2-one1-Chloro-4-phenyl-3-butyn-2-one
C=O stretch (cm⁻¹)171516801730
C–X bond (X = Cl, C≡C)1.76 Å (C–Cl)1.46 Å (C≡C)
Molecular weight (g/mol)180.63146.19178.62
ReactivityElectrophilic at CβLess electrophilicHighly reactive at triple bond

The chlorine atom enhances electrophilicity at the β-carbon, making 1-chloro-4-phenyl-3-buten-2-one more reactive toward nucleophilic attack than its non-chlorinated counterpart. In contrast, 1-chloro-4-phenyl-3-butyn-2-one exhibits heightened reactivity due to the electron-deficient triple bond.

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

180.0341926 g/mol

Monoisotopic Mass

180.0341926 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-11-21

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